molecular formula C5H11N3S B14084095 methyl N'-(propan-2-ylideneamino)carbamimidothioate CAS No. 41208-11-1

methyl N'-(propan-2-ylideneamino)carbamimidothioate

Cat. No.: B14084095
CAS No.: 41208-11-1
M. Wt: 145.23 g/mol
InChI Key: RKPDHXGEFVRONA-UHFFFAOYSA-N
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Description

Methyl N’-(propan-2-ylideneamino)carbamimidothioate is an organic compound with the molecular formula C6H12N4S. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a carbamimidothioate group and an isopropylideneamino moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl N’-(propan-2-ylideneamino)carbamimidothioate can be synthesized through the reaction of methyl isothiocyanate with isopropylideneamine under controlled conditions. The reaction typically involves the use of a base such as sodium hydride or potassium tert-butoxide in a solvent like dimethylformamide (DMF) at low temperatures (0°C to room temperature) .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Methyl N’-(propan-2-ylideneamino)carbamimidothioate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into corresponding amines and thiols.

    Substitution: It can participate in nucleophilic substitution reactions, where the carbamimidothioate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted carbamimidothioates .

Scientific Research Applications

Methyl N’-(propan-2-ylideneamino)carbamimidothioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl N’-(propan-2-ylideneamino)carbamimidothioate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It also interacts with cellular pathways, leading to various biological effects such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N’-(propan-2-ylidene)benzenesulfonohydrazide
  • N’-(propan-2-ylideneamino)carbamimidothioate derivatives

Uniqueness

Methyl N’-(propan-2-ylideneamino)carbamimidothioate is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

41208-11-1

Molecular Formula

C5H11N3S

Molecular Weight

145.23 g/mol

IUPAC Name

methyl N'-(propan-2-ylideneamino)carbamimidothioate

InChI

InChI=1S/C5H11N3S/c1-4(2)7-8-5(6)9-3/h1-3H3,(H2,6,8)

InChI Key

RKPDHXGEFVRONA-UHFFFAOYSA-N

Canonical SMILES

CC(=NN=C(N)SC)C

Origin of Product

United States

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